CDC46 protein - 139171-68-9

CDC46 protein

Catalog Number: EVT-1521640
CAS Number: 139171-68-9
Molecular Formula: C9H11N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The CDC46 protein, also known as MCM5 (Minichromosome Maintenance 5), is a vital component of the eukaryotic DNA replication machinery, particularly in the yeast Saccharomyces cerevisiae. It plays a crucial role in the initiation of DNA replication at autonomously replicating sequences. CDC46 is classified within a family of proteins that are essential for the proper regulation of the cell cycle and DNA synthesis.

Source

CDC46 was first identified in studies focusing on cell cycle regulation and DNA replication in yeast. Research has shown that this protein's localization and abundance fluctuate throughout the cell cycle, particularly during the transition from the G1 phase to the S phase, where DNA synthesis begins .

Classification

CDC46 is classified as a member of the minichromosome maintenance protein family, which includes several related proteins that function in DNA replication. These proteins are characterized by their ability to form hexameric complexes that encircle double-stranded DNA, thereby facilitating replication fork progression during DNA synthesis .

Synthesis Analysis

Methods

The synthesis of CDC46 occurs primarily in the cytoplasm and is tightly regulated by the cell cycle. During the G1 phase, CDC46 accumulates in the nucleus, where it is essential for initiating DNA replication. As cells progress through mitosis, CDC46 levels decrease in the nucleus, indicating its mobilization back to the cytoplasm .

Technical Details

Techniques such as Western blotting and immunofluorescence microscopy have been employed to study CDC46 synthesis and localization. These methods allow researchers to visualize protein levels and distribution within cells at various stages of the cell cycle .

Molecular Structure Analysis

Structure

CDC46/MCM5 is a protein composed of approximately 95 kDa. Its structure includes multiple domains that facilitate its role in DNA binding and interaction with other replication factors. The protein forms a hexameric ring structure essential for its function as a helicase during DNA unwinding .

Data

Experimental studies have provided insights into its molecular structure through techniques like X-ray crystallography and cryo-electron microscopy, revealing details about its interactions with DNA and other minichromosome maintenance proteins .

Chemical Reactions Analysis

Reactions

CDC46 participates in several critical biochemical reactions during DNA replication. It acts as a helicase, unwinding double-stranded DNA to allow access for polymerases and other factors necessary for replication initiation.

Technical Details

The activity of CDC46 is regulated by phosphorylation events that occur throughout the cell cycle. These modifications can influence its binding affinity to DNA and interactions with other proteins involved in replication .

Mechanism of Action

Process

The mechanism of action for CDC46 involves its recruitment to origins of replication where it forms a complex with other minichromosome maintenance proteins. This complex is essential for loading additional factors necessary for helicase activity and subsequent DNA synthesis.

Data

Research indicates that CDC46's activity is regulated by various cyclin-dependent kinases, which phosphorylate specific residues on the protein, thus modulating its function during different phases of the cell cycle .

Physical and Chemical Properties Analysis

Physical Properties

CDC46 exhibits characteristics typical of nuclear proteins, including a relatively high stability within the nucleus during interphase. Its localization changes dynamically with cell cycle progression.

Chemical Properties

Chemically, CDC46 interacts with nucleic acids through specific binding sites that recognize double-stranded DNA structures. Its stability and activity can be affected by ionic conditions and post-translational modifications such as phosphorylation .

Applications

Scientific Uses

CDC46 has significant implications in research related to cancer biology and genetic stability. Understanding its function can provide insights into mechanisms underlying uncontrolled cell division and potential therapeutic targets for cancer treatment. Additionally, studies on CDC46 contribute to broader knowledge regarding eukaryotic DNA replication processes, which are crucial for cellular health and integrity .

Molecular Characterization of CDC46/MCM5

Structural Features of CDC46: Sequence Homology and Domain Organization

CDC46 (also termed Mcm5 in yeast) is a conserved eukaryotic protein belonging to the minichromosome maintenance (MCM) family. It harbors a central ATPase domain characterized by Walker A and B motifs, which are indispensable for helicase activity and ATP hydrolysis during DNA replication initiation. The N-terminal domain features a β-hairpin structure involved in DNA binding, while the C-terminal region contains helical elements critical for inter-subunit interactions within MCM complexes [3] [7].

Evolutionary sequence analysis reveals ∼30% amino acid identity among MCM family members (e.g., MCM2–7), with higher conservation (40–80%) between yeast CDC46 and its mammalian orthologs. Notably, the human MCM5 (hCdc46) shares 78.5% identity in its ATPase domain with Saccharomyces cerevisiae CDC46, underscoring functional conservation across eukaryotes [1] [8]. The protein’s zinc finger motif further stabilizes DNA binding, a feature conserved from yeast to humans [6].

Table 1: Conserved Structural Domains in CDC46/MCM5

DomainFunctional RoleConservation (%) (Yeast vs. Human)
N-terminal β-hairpinDNA binding65%
Central ATPaseATP hydrolysis, helicase activity78.5%
C-terminal helicalMCM complex oligomerization60%
Zinc finger motifDNA interaction stability72%

Comparative Analysis of Yeast CDC46 and Human MCM5 Orthologs

Functional complementation assays demonstrate evolutionary divergence between yeast CDC46 and human MCM5 co-orthologs. While human MCM5 partially rescues cdc46 temperature-sensitive yeast mutants, its efficiency is lower than that of yeast CDC46 due to lineage-specific subfunctionalization. Human MCM genes underwent gene family expansions, resulting in six paralogs (MCM2–7), whereas yeast retains a single CDC46 locus [2] [8].

Humanization studies reveal that only specific human co-orthologs can replace yeast CDC46, governed by:

  • Evolutionary divergence rate: Less diverged human MCM proteins show higher rescue efficacy [2].
  • Tissue expression specificity: Ubiquitously expressed human MCMs (e.g., MCM5) complement yeast mutants more effectively than tissue-restricted paralogs [2].
  • Subcellular localization: Human MCM5 retains nuclear localization during G1/S, mirroring yeast CDC46’s cell cycle-regulated nuclear transport [4] [6].

Table 2: Functional Complementation of Yeast cdc46Δ by Human Orthologs

ParameterYeast CDC46Human MCM5Human MCM3
Rescue of cdc46Δ mutantYes (native)PartialPartial
Tissue expression breadthN/AUbiquitousUbiquitous
Divergence from yeast0%21.5%24%

Chromosomal Localization and Genomic Architecture of CDC46 Genes

The CDC46 gene exhibits species-specific genomic organization:

  • In S. cerevisiae, CDC46 (also termed MCM5) maps to chromosome IV and encodes a 2.4 kb mRNA regulated by cell cycle-dependent promoters [4] [10].
  • Human CDC46 (MCM5) localizes to chromosome 22q13.1→q13.2, as determined by fluorescence in situ hybridization (FISH). The gene spans ∼15 kb and includes 20 exons encoding a 734-amino-acid protein [8].

Unlike clustered gene families, MCM genes are dispersed across mammalian genomes. Human MCM2 resides on chromosome 3q21.3, while MCM3 maps to 6p12.3, indicating independent evolutionary trajectories despite functional coordination [8]. Regulatory elements in the CDC46 promoter include E2F transcription factor binding sites, linking its expression to cell cycle progression from G1 to S phase [6].

Oligomerization and Complex Formation with MCM Family Proteins

CDC46 functions exclusively within heterohexameric MCM complexes. Immunoprecipitation studies confirm that yeast Cdc46 and human MCM5 form stable dimeric subcomplexes with MCM3 early in assembly. This interaction is mediated by the C-terminal helical domains of both proteins [7] [8].

The sequential assembly of the MCM2–7 ring involves:

  • Formation of MCM4-6-7 trimer: Serves as a core scaffold.
  • Recruitment of MCM3-CDC46 dimer: Binds the MCM4-6-7 subcomplex.
  • Incorporation of MCM2: Completes the hexameric ring [6] [7].

MCM loading onto chromatin requires additional licensing factors (ORC, Cdc6, Cdt1), which facilitate double-hexamer formation at replication origins. The AAA+ ATPase domains of CDC46 and other MCM subunits drive DNA translocation during replication fork unwinding [6]. Human MCM complexes further associate with chaperones like MCM-BP (MCM-binding protein), which stabilizes nascent hexamers and promotes nuclear import [6].

Table 3: MCM Complex Assembly Partners of CDC46/MCM5

Interaction PartnerComplex RoleExperimental Evidence
MCM3Dimeric subcomplex formationCo-IP, yeast two-hybrid [7]
MCM4/6/7Core trimer scaffoldIn vitro reconstitution [6]
MCM2Hexamer completionCryo-EM structures [6]
MCM-BPChaperone for nascent MCMsAffinity capture-MS [6]

Properties

CAS Number

139171-68-9

Product Name

CDC46 protein

Molecular Formula

C9H11N

Synonyms

CDC46 protein

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